3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at position 3 with a 4-bromophenyl group and at position 1 with a 4-methylphenyl group.
Synthesis: The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves cyclization reactions. For example, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine can be reacted with substituted anilines to introduce diverse substituents at position 4 . The bromophenyl and methylphenyl groups in this compound likely arise from functionalized benzaldehyde or aniline precursors during multi-step synthetic routes, as seen in related pyrazoloquinoline syntheses .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-15-6-12-18(13-7-15)27-23-19-4-2-3-5-21(19)25-14-20(23)22(26-27)16-8-10-17(24)11-9-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMCCWJFPZCUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate diketone or aldehyde.
Quinoline ring formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative under acidic or basic conditions to form the quinoline ring.
Bromination and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, microwave-assisted synthesis, and solvent-free conditions to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups or carbonyl groups to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used as a probe in biological studies to investigate the role of specific proteins and enzymes in cellular processes.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Pyrazoloquinoline Derivatives
Structural and Functional Comparisons
The pharmacological and physicochemical properties of pyrazoloquinolines are highly dependent on substituent patterns and core isomerism. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Functional Differences
Key Observations:
Core Isomerism: Pyrazolo[4,3-c]quinoline derivatives (e.g., target compound and Compound 42) exhibit distinct biological activities compared to pyrazolo[4,3-f]quinolines (e.g., topoisomerase inhibitors in Table 1). The position of the pyrazole ring fusion alters electronic properties and binding interactions .
Substituent Effects: Bromophenyl vs. Fluorophenyl: Bromine’s electron-withdrawing nature may enhance metabolic stability compared to fluorine, as seen in Compound 42’s pH-dependent β-glucuronidase inhibition . Amino vs. Methoxy Groups: Amino substituents (e.g., in Compound 42) improve solubility and hydrogen-bonding capacity, whereas methoxy groups (e.g., in 8-fluoro-3-methoxyphenyl analog) enhance lipophilicity .
Pharmacological Profiles: Anti-inflammatory activity is linked to substituents like 4-fluorophenylamino (Compound 42) and 3-methoxyphenyl (Table 1) . Bromophenyl-substituted compounds (e.g., target compound) are understudied but inferred to share bioactivity trends with chloro or fluorophenyl analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves (i) condensation of substituted phenylhydrazines with quinoline precursors, (ii) cyclization under reflux with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling, and (iii) purification via column chromatography. Microwave-assisted synthesis (80–120°C, 30–60 min) enhances efficiency by reducing reaction times and improving yields (up to 65% vs. 40% conventional) .
- Key parameters : Solvent polarity (DMF/THF), temperature control (±2°C), and catalyst loading (5–10 mol%) are critical for minimizing side products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical workflow :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.8 ppm; methyl groups at δ 2.3–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 414.306) .
- X-ray crystallography : Resolve 3D conformation (e.g., orthorhombic crystal system, space group P21/c) for structure-activity studies .
Advanced Research Questions
Q. How do substituents (e.g., bromophenyl vs. chlorophenyl) influence biological activity in pyrazoloquinoline derivatives?
- Structure-activity relationship (SAR) :
- Electron-withdrawing groups (Br, Cl) : Enhance binding to enzymes like β-glucuronidase (IC₅₀: 1.2–3.5 µM for bromo derivatives vs. 5.8 µM for methoxy analogs) by increasing electrophilicity .
- Steric effects : Bulky substituents at position 3 reduce activity against iNOS (e.g., 4-methylphenyl decreases inhibition by ~30% compared to unsubstituted phenyl) .
Q. What mechanisms underlie the anti-inflammatory activity of this compound?
- Pathway modulation :
- iNOS/COX-2 inhibition : Downregulates LPS-induced NO production (IC₅₀: 0.8 µM) by blocking NF-κB translocation to the nucleus .
- ROS scavenging : Reduces intracellular ROS levels by 60% at 10 µM in RAW 264.7 macrophages .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Data reconciliation strategies :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., 24-h incubation, 10% FBS). Variability may arise from cell line differences (e.g., HT-29 vs. HCT116) .
- Control normalization : Use internal standards (e.g., 1400W for iNOS inhibition) to calibrate inter-laboratory results .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
